molecular formula C7H4I2O3 B122350 3,5-Diiodosalicylic acid CAS No. 133-91-5

3,5-Diiodosalicylic acid

Cat. No. B122350
CAS RN: 133-91-5
M. Wt: 389.91 g/mol
InChI Key: DHZVWQPHNWDCFS-UHFFFAOYSA-N
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Description

3,5-Diiodosalicylic acid, also known as 2-Hydroxy-3,5-diiodobenzoic acid or 3,5-Diiodo-2-hydroxybenzoic acid, is an organic compound with the molecular formula I2C6H2(OH)CO2H . It is an off-white to beige or grey powder . This compound is an metabolite of Aspirin, an anti-inflammatory, anti-platelet and cancer-preventive agent . It has been shown to exhibit agonist activity at GPR35, a orphan G protein coupled receptor .


Synthesis Analysis

The synthesis of 3,5-Diiodosalicylic acid involves reacting an ethanol solution serving as a solvent and elementary iodine serving as an iodizing agent with salicylic acid to synthesize a 3,5-Diiodosalicylic acid crude product . The product is then purified and refined by adopting an alkalized acid precipitation method .


Molecular Structure Analysis

The molecular structure of 3,5-Diiodosalicylic acid is represented by the linear formula I2C6H2(OH)CO2H . It has a molecular weight of 389.91 .


Chemical Reactions Analysis

3,5-Diiodosalicylic acid has been found to have a wide spectrum of biological and medicinal applications . It exhibits a remarkably large Stokes’ shifts in various solvents, which has been intertwined with the occurrence of an excited-state intramolecular proton transfer (ESIPT) reaction .


Physical And Chemical Properties Analysis

3,5-Diiodosalicylic acid is a solid at 20°C . It is insoluble in water, with a solubility of 450 mg/l at 37°C . It is insoluble in chloroform and benzene . The melting point of 3,5-Diiodosalicylic acid is 230°C (dec.) .

Scientific Research Applications

Chemical Research

3,5-Diiodosalicylic acid is a chemical compound with the linear formula I2C6H2(OH)CO2H . It is used in various chemical research due to its unique properties. The compound has a molecular weight of 389.91 .

Spectroscopic and Computational Investigation

The photophysics of 3,5-diiodosalicylic acid, a prospective drug molecule, have been investigated using spectroscopic techniques and computational analyses . The large Stokes’ shifts in various solvents from 3,5-DISA has been intertwined with the occurrence of an excited-state intramolecular proton transfer (ESIPT) reaction .

Intramolecular Hydrogen Bond (IMHB) Interaction

The intramolecular hydrogen bond (IMHB) interaction in 3,5-DISA has been evaluated using various methodologies . An in-depth analysis of the IMHB interaction reveals its partially covalent nature through the application of advanced quantum chemical tools .

Resonance-Assisted Hydrogen Bonding (RAHB)

The interplay between the aromaticity of the benzene nucleus and the IMHB energy has been rigorously explored, showing indications for the occurrence of resonance-assisted hydrogen bonding (RAHB) in 3,5-DISA .

Biological and Medicinal Applications

3,5-Diiodosalicylic acid has a wide spectrum of biological and medicinal applications . However, the specific applications are not detailed in the sources.

Phospholipase A2 Activity

3,5-Diiodosalicylic acid has been used in studies on phospholipase A2 activity on mixed lipid monolayers . This involves the inhibition and activation of phospholipases A2 from porcine pancreas and Crotalus adamanteus by anionic and neutral amphiphiles .

Mechanism of Action

Target of Action

3,5-Diiodosalicylic acid (3,5-diISA) is known to exhibit agonist activity at the orphan G protein-coupled receptor GPR35 . This receptor is involved in various physiological processes, including immune response and pain perception .

Mode of Action

It is believed to influence the levels of certain neurotransmitters in the brain, particularly dopamine and serotonin. This interaction could lead to changes in neuronal signaling and ultimately affect various physiological processes.

Biochemical Pathways

3,5-diISA is involved in the synthesis of Plant Derived Thyroid Hormone Analogs (PDTHAs), a process likely taking place in roots rather than leaves . It’s also suggested that 3,5-diISA may be involved in the transport and metabolism of iodine compounds, biosynthesis of primary and secondary metabolites .

Result of Action

3,5-diISA has been shown to inhibit two cellular actions of Endothelin-1 (ET-1): the mobilization of intracellular Ca2+ stores in isolated cells and contractions of rat aortic rings . It also accelerated the relaxing action of BQ-123 and bosentan in ET-1-treated aortic rings .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-diISA. For instance, in a study on lettuce biofortification, the application of 3,5-diISA decreased the concentration of nitrates compared to control and other treatments . This suggests that the compound’s action can be influenced by the presence of other substances in the environment.

Safety and Hazards

When handling 3,5-Diiodosalicylic acid, it is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . It should be used only outdoors or in a well-ventilated area .

Future Directions

The photophysics of 3,5-Diiodosalicylic acid, a prospective drug molecule, have been investigated using spectroscopic techniques and computational analyses . The study of this compound could lead to advancements in the field of medicinal chemistry .

properties

IUPAC Name

2-hydroxy-3,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZVWQPHNWDCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17274-17-8 (mono-hydrochloride salt), 653-14-5 (mono-lithium salt)
Record name 3,5-Diiodosalicylic acid
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DSSTOX Substance ID

DTXSID3059636
Record name Benzoic acid, 2-hydroxy-3,5-diiodo-
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Molecular Weight

389.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,5-Diiodosalicylic acid

CAS RN

133-91-5, 1321-04-6
Record name 3,5-Diiodosalicylic acid
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Record name 3,5-Diiodosalicylic acid
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Record name 3,5-DIIODOSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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